

Spectroscopic Profile of Methyl 4-Fluoro-3-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 4-Fluoro-3-hydroxybenzoate
Cat. No.:	B1314833

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-Fluoro-3-hydroxybenzoate** (CAS No. 214822-96-5), a key intermediate in the synthesis of various pharmaceutical compounds.^[1] This document outlines predicted and observed spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of similar small organic molecules.

Chemical and Physical Properties

Methyl 4-Fluoro-3-hydroxybenzoate is a white to off-white crystalline powder.^{[2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ FO ₃	[2][4]
Molecular Weight	170.14 g/mol	[4]
Melting Point	89-91 °C	[5]
Boiling Point (Predicted)	268.9 ± 20.0 °C	[2]
Density (Predicted)	1.309 ± 0.06 g/cm ³	[2]
Solubility	Soluble in Methanol	[2]
SMILES	<chem>CC(=O)C1=CC(=C(C=C1)F)O</chem>	[4]
InChI Key	CUGWNEOTLGLGDG-UHFFFAOYSA-N	[6]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Methyl 4-Fluoro-3-hydroxybenzoate** based on analysis of its chemical structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data in CDCl₃. Chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.7	dd	1H	H-6
~7.5	dd	1H	H-2
~7.1	t	1H	H-5
~5.5	s (broad)	1H	-OH
3.89	s	3H	-OCH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data in CDCl₃. Chemical shifts (δ) are given in ppm relative to TMS.

Chemical Shift (ppm)	Assignment
~166	C=O (ester)
~155 (d)	C-F
~146	C-OH
~125	C-H
~123	C-COOCH ₃
~118 (d)	C-H
~116 (d)	C-H
~52	-OCH ₃

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch (hydroxyl)
~3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (methyl)
~1720	Strong	C=O stretch (ester)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester and phenol)
~1200	Strong	C-F stretch

Mass Spectrometry (MS)

m/z	Interpretation
170	[M] ⁺ (Molecular ion)
139	[M - OCH ₃] ⁺
111	[M - COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as **Methyl 4-Fluoro-3-hydroxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

- Weigh approximately 5-10 mg of **Methyl 4-Fluoro-3-hydroxybenzoate**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

- Ensure the sample height in the tube is adequate for the instrument's detector (typically around 4-5 cm).

3.1.2. ^1H NMR Acquisition

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl_3).
- Integrate the signals to determine the relative number of protons.

3.1.3. ^{13}C NMR Acquisition

- Using the same sample, switch the spectrometer to the ^{13}C frequency.
- Tune the probe for ^{13}C .
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may take from several minutes to a few hours depending on the sample concentration.
- Process the FID similarly to the ^1H spectrum.
- Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl_3).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Solid Sample Preparation (Thin Film Method)

- Place a small amount (1-2 mg) of **Methyl 4-Fluoro-3-hydroxybenzoate** in a clean vial.
- Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or dichloromethane) to dissolve the solid.[7]
- Deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). [7]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]

3.2.2. FT-IR Spectrum Acquisition

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

- Prepare a dilute solution of **Methyl 4-Fluoro-3-hydroxybenzoate** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
- Further dilute this stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.[8]
- Filter the solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.[8]

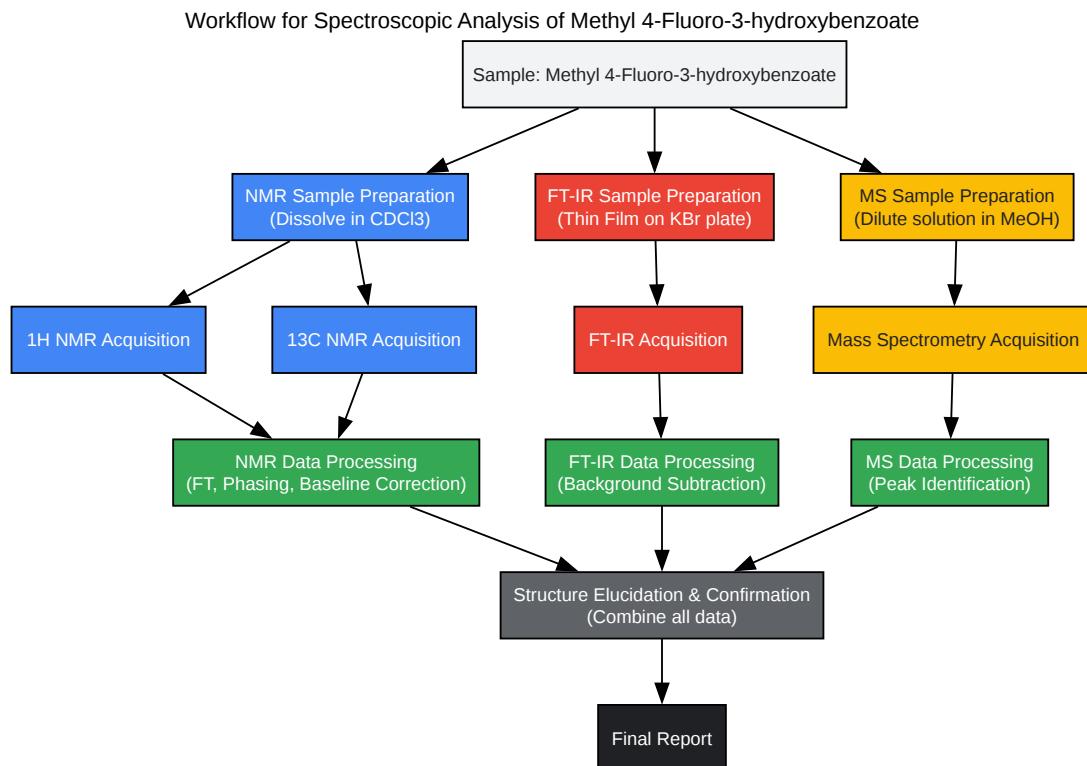
3.3.2. Mass Spectrum Acquisition (Electron Ionization - EI)

- Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a small organic molecule like **Methyl 4-Fluoro-3-hydroxybenzoate**.



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Caption: Spectroscopic Analysis Workflow.

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